molecular formula C16H14N2O2S B11836671 Benzenesulfonamide, 4-methyl-N-4-quinolinyl- CAS No. 32433-30-0

Benzenesulfonamide, 4-methyl-N-4-quinolinyl-

Cat. No.: B11836671
CAS No.: 32433-30-0
M. Wt: 298.4 g/mol
InChI Key: QUSRFZSAXQSDFQ-UHFFFAOYSA-N
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Description

4-methyl-N-(quinolin-4-yl)benzenesulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities. This compound features a quinoline moiety, which is a nitrogen-containing heterocyclic aromatic compound, and a benzenesulfonamide group, which is a sulfonamide derivative. The combination of these two functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(quinolin-4-yl)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with quinoline-4-amine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

4-methylbenzenesulfonyl chloride+quinoline-4-amine4-methyl-N-(quinolin-4-yl)benzenesulfonamide+HCl\text{4-methylbenzenesulfonyl chloride} + \text{quinoline-4-amine} \rightarrow \text{4-methyl-N-(quinolin-4-yl)benzenesulfonamide} + \text{HCl} 4-methylbenzenesulfonyl chloride+quinoline-4-amine→4-methyl-N-(quinolin-4-yl)benzenesulfonamide+HCl

The reaction is typically conducted in an organic solvent such as dichloromethane or chloroform at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of 4-methyl-N-(quinolin-4-yl)benzenesulfonamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(quinolin-4-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

4-methyl-N-(quinolin-4-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-N-(quinolin-4-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes. The compound can bind to the active site of the enzyme, blocking its activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-quinolones: Known for their antimicrobial activity.

    Benzenesulfonamide derivatives: Used as enzyme inhibitors and therapeutic agents.

Uniqueness

4-methyl-N-(quinolin-4-yl)benzenesulfonamide is unique due to the combination of the quinoline and benzenesulfonamide moieties, which imparts distinct chemical and biological properties. This combination allows for diverse applications in scientific research and potential therapeutic uses.

Properties

CAS No.

32433-30-0

Molecular Formula

C16H14N2O2S

Molecular Weight

298.4 g/mol

IUPAC Name

4-methyl-N-quinolin-4-ylbenzenesulfonamide

InChI

InChI=1S/C16H14N2O2S/c1-12-6-8-13(9-7-12)21(19,20)18-16-10-11-17-15-5-3-2-4-14(15)16/h2-11H,1H3,(H,17,18)

InChI Key

QUSRFZSAXQSDFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=NC3=CC=CC=C32

Origin of Product

United States

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